molecular formula C21H22N4O4 B2455008 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 946248-44-8

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2455008
CAS RN: 946248-44-8
M. Wt: 394.431
InChI Key: IFLVJWYQEZQLCW-UHFFFAOYSA-N
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Description

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the family of chromenone derivatives. It is commonly referred to as EPC or EPC-K1. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Anticancer Activities

Research has shown that derivatives of chromene, when conjugated with pyrimidine and piperazine moieties, exhibit significant anti-proliferative activities against human breast cancer cell lines and embryonic kidney cells. Specifically, these compounds have been evaluated for their cytotoxic activities, showing better anti-proliferative activities compared to curcumin, a known anti-cancer agent. Molecular docking studies have also been performed, indicating good binding affinity with Bcl-2 protein, which plays a significant role in cancer cell survival (Parveen et al., 2017). Additionally, pyrano[3, 2-c]chromene derivatives have demonstrated anticancer activity by inducing both cell cycle arrest and apoptosis in various cancer cell lines, highlighting their therapeutic potential (El-Agrody et al., 2020).

Antimicrobial Activities

A variety of chromene-based compounds, including those containing piperazine and pyrimidin-4-yl moieties, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant inhibitory activity against a range of bacterial and fungal strains. For instance, novel thiazolidinone derivatives have been assessed for their antimicrobial efficacy, demonstrating notable activity against several bacteria and fungi (Patel, Kumari, Patel, 2012). Another study reported the synthesis of novel polysubstitute chromene, chromenopyrimidine, and chromenotriazolopyrimidine derivatives, which were screened for antimicrobial activity, further emphasizing the potential of these compounds in treating infectious diseases (Ismail, 2004).

properties

IUPAC Name

3-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-28-19-13-18(22-14(2)23-19)24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)29-21(16)27/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVJWYQEZQLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

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